molecular formula C22H19ClN2O5S B2425916 3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide CAS No. 922062-45-1

3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide

Cat. No. B2425916
CAS RN: 922062-45-1
M. Wt: 458.91
InChI Key: WIBJIJUDEWIXLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the dibenzo[b,f][1,4]oxazepin ring, possibly through a cyclization reaction. The 3-chloro-4-methoxybenzenesulfonamide moiety could be introduced through a substitution reaction .

Scientific Research Applications

  • Carbonic Anhydrase Inhibitors

    • A study by Sapegin et al. (2018) highlights the use of a class of [1,4]oxazepine-based primary sulfonamides, similar in structure to the compound , as potent inhibitors of human carbonic anhydrases, relevant for therapeutic applications (Sapegin et al., 2018).
  • Enantioselective Aza-Reformatsky Reaction

    • Munck et al. (2017) discuss the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, producing chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives, showcasing the compound's role in synthesizing chiral molecules (Munck et al., 2017).
  • Asymmetric Alkynylation in Organic Chemistry

    • Ren et al. (2014) demonstrated the use of asymmetric alkynylation with dibenzo[b,f][1,4]oxazepines, which are structurally related to the compound , to synthesize optically active derivatives. This process is significant in the field of organic synthesis and pharmaceuticals (Ren et al., 2014).
  • Synthesis of Antidepressant Analogs

    • Tashiro et al. (1992) explored the synthesis of alcoholic metabolites of mosapramine, a drug structurally related to the specified compound. Their study contributes to understanding the chemical structures and potential applications of these types of compounds in mental health treatments (Tashiro et al., 1992).
  • Anti-HIV and Antifungal Activities

    • Zareef et al. (2007) reported on the synthesis of novel benzensulfonamides, including compounds structurally similar to the specified chemical, and their potential anti-HIV and antifungal activities. This highlights a significant area of application in infectious disease research (Zareef et al., 2007).
  • Enantioselective Alkylation for Chiral Derivatives

    • A study by Munck et al. (2017) again highlights the role of dibenzo[b,f][1,4]oxazepines in enantioselective alkylation, leading to the production of chiral derivatives which are important in the development of asymmetric synthesis methods (Munck et al., 2017).
  • Microbial Transformation in Pharmaceutical Development

    • Jiu et al. (1977) explored the microbial transformation of dibenzo[b,f][1,4]oxazepine compounds, leading to new derivatives. This research is significant in the pharmaceutical industry for the development of new drug formulations (Jiu et al., 1977).
  • Synthesis of Psychotropic Agents

    • Gerasimova et al. (1989) described the synthesis of polyfluorinated analogues of dibenzo[b,f][1,4]oxazepines, compounds structurally related to the specified chemical. Their research contributes to the development of psychotropic medications (Gerasimova et al., 1989).
  • GPCR Pharmacology Research

    • Naporra et al. (2016) studied oxazepine derivatives, closely related to the specified compound, for their pharmacological effects on histamine receptors and other GPCRs. This research is vital for understanding the therapeutic potential of these compounds in various medical conditions (Naporra et al., 2016).
  • Quinazoline Derivatives for Antihypertensive Agents

    • Rahman et al. (2014) synthesized and explored N-substituted benzene sulfonamide derivatives, including compounds structurally similar to the specified chemical, for their potential as antihypertensive agents (Rahman et al., 2014).
  • Synthesis of Spirooxepine Derivatives

    • Kolluri et al. (2018) investigated the cyclization of compounds leading to spirooxepine derivatives, which are structurally related to the specified compound. Such research contributes to the field of organic synthesis and the development of new pharmaceuticals (Kolluri et al., 2018).

properties

IUPAC Name

3-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-3-25-18-6-4-5-7-21(18)30-19-10-8-14(12-16(19)22(25)26)24-31(27,28)15-9-11-20(29-2)17(23)13-15/h4-13,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBJIJUDEWIXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide

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